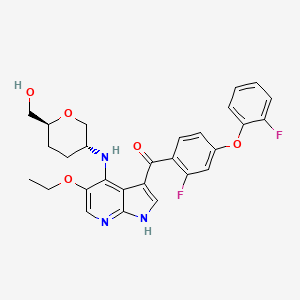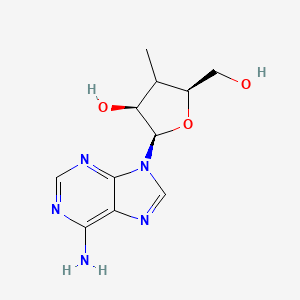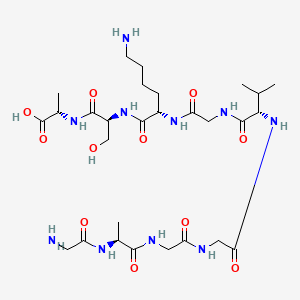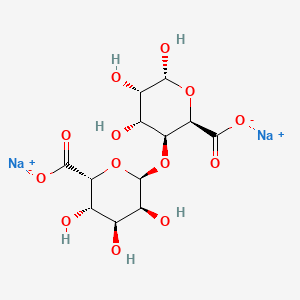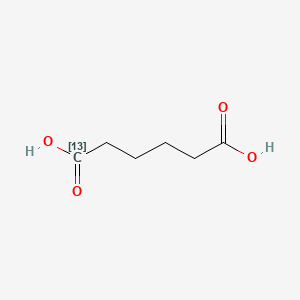
(113C)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(113C)hexanedioic acid, also known as adipic acid, is an organic compound with the formula C6H10O4. It is a white crystalline solid that is widely used in the chemical industry. Adipic acid is primarily used as a precursor for the production of nylon 66 polyamide, which is a significant material in the synthetic fiber industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adipic acid can be synthesized through several methods. . The reaction conditions typically involve temperatures around 50-70°C and the presence of a catalyst such as vanadium pentoxide.
Industrial Production Methods
Industrial production of adipic acid predominantly relies on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by their oxidation with nitric acid to yield adipic acid . Alternative methods include the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated and hydrolyzed to obtain adipic acid .
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid undergoes various chemical reactions, including:
Oxidation: Adipic acid can be oxidized to form cyclopentanone when heated beyond 230-250°C.
Reduction: It can be reduced to form hexanediol.
Substitution: Adipic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant in the industrial production of adipic acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for the reduction of adipic acid.
Substitution: Alcohols and amines are used as reagents to form esters and amides, respectively.
Major Products Formed
Cyclopentanone: Formed during the oxidation of adipic acid at high temperatures.
Hexanediol: Formed during the reduction of adipic acid.
Esters and Amides: Formed during substitution reactions with alcohols and amines.
Aplicaciones Científicas De Investigación
Adipic acid has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of nylon 66 polyamide.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its role in drug delivery systems.
Industry: Used in the production of plasticizers, lubricants, and adhesives.
Mecanismo De Acción
The mechanism of action of adipic acid involves its ability to undergo various chemical reactions due to the presence of two carboxylic acid groups. These groups can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Adipic acid is similar to other aliphatic dicarboxylic acids such as:
Glutaric acid: Has one less carbon atom than adipic acid.
Succinic acid: Has two fewer carbon atoms than adipic acid.
Pimelic acid: Has one more carbon atom than adipic acid.
Adipic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is not a common application for other similar dicarboxylic acids .
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(113C)hexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1 |
Clave InChI |
WNLRTRBMVRJNCN-HOSYLAQJSA-N |
SMILES isomérico |
C(CC[13C](=O)O)CC(=O)O |
SMILES canónico |
C(CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)

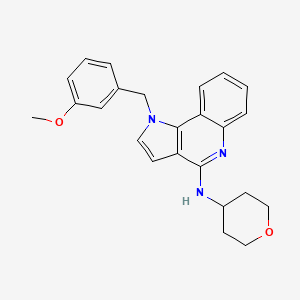



![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)


